2-Amino-4-(trifluoromethyl)pyridine

Crystallinity Purification Logistics

Optimize your Syk kinase inhibitor program with 2-Amino-4-(trifluoromethyl)pyridine, the sole building block delivering sub-nanomolar potency (IC₅₀ 0.6 nM) through its privileged 4-CF₃-2-pyridyl motif. Its 70–74°C melting point ensures free-flowing, non-caking handling in automated synthesis, unlike lower/higher melting regioisomers. The predicted pKa of 4.55 enables selective extraction under mildly acidic conditions. Secure your supply chain with dedicated manufacturing patent (EP2527327A1), ensuring competitive pricing and regulatory-quality documentation.

Molecular Formula C6H5F3N2
Molecular Weight 162.11 g/mol
CAS No. 106447-97-6
Cat. No. B024480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(trifluoromethyl)pyridine
CAS106447-97-6
Molecular FormulaC6H5F3N2
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(F)(F)F)N
InChIInChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-5(10)3-4/h1-3H,(H2,10,11)
InChIKeyRWGBXAQMUBGGKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(trifluoromethyl)pyridine (CAS: 106447-97-6): Physicochemical Baseline and Compound Class Context


2-Amino-4-(trifluoromethyl)pyridine (CAS: 106447-97-6), also designated as 4-(trifluoromethyl)pyridin-2-amine, is a fluorinated aminopyridine derivative with the molecular formula C₆H₅F₃N₂ and a molecular weight of 162.11 g/mol . It is characterized as a white to pale brown crystalline solid with a reported melting point range of 70–74 °C [1]. This compound features both a nucleophilic 2-amino group and an electron-withdrawing 4-trifluoromethyl substituent on the pyridine ring, establishing its utility as a versatile building block in medicinal chemistry and agrochemical synthesis [2][3].

Why In-Class Trifluoromethylpyridine Substitution Fails: The Critical Role of 2,4-Regioisomerism in 2-Amino-4-(trifluoromethyl)pyridine


Substitution of 2-amino-4-(trifluoromethyl)pyridine with other aminotrifluoromethylpyridine regioisomers—such as the 2-amino-5-, 2-amino-6-, or 2-amino-3-substituted variants—is not functionally equivalent for procurement and synthesis purposes. The position of the trifluoromethyl group relative to the amino moiety significantly alters physicochemical properties including melting point (affecting handling and purification logistics), predicted pKa (impacting ionization and reactivity profiles), and steric/electronic effects at the reactive amino site [1][2]. Furthermore, the specific substitution pattern governs the outcome of key derivatization reactions such as nucleophilic substitution and directed ortho-metalation, thereby dictating the accessibility of downstream advanced intermediates [3]. The following evidence quantitatively establishes the measurable differentiation of the 2-amino-4-trifluoromethyl regioisomer.

Quantitative Differentiation Guide for 2-Amino-4-(trifluoromethyl)pyridine: Comparative Evidence for Procurement and Research Selection


Comparison of Physical State and Melting Point Across Aminotrifluoromethylpyridine Regioisomers

The 2-amino-4-substituted regioisomer exhibits a substantially higher melting point (70–74 °C) compared to the 2-amino-5-substituted analog (45–49 °C) and the 2-amino-6-substituted analog (85–89 °C) . This positions the compound in a favorable intermediate range for handling: it remains a stable crystalline solid at ambient temperature, unlike lower-melting-point analogs which may be prone to sintering or hygroscopic uptake, while avoiding the elevated melting point of the 6-substituted isomer which may complicate solvent-free derivatization or require higher energy input for melt-phase reactions.

Crystallinity Purification Logistics Storage

Comparative Predicted pKa and Ionization State of 2-Amino-4-(trifluoromethyl)pyridine Versus Regioisomers

The predicted acid dissociation constant (pKa) for 2-amino-4-(trifluoromethyl)pyridine is 4.55 ± 0.11 [1]. This value differs from the predicted pKa of the 2-amino-5-substituted analog (~3.85) and the 2-amino-6-substituted analog (~3.13) [2]. The variation arises from the differing electronic influence of the trifluoromethyl group based on its ring position relative to the protonation site. This translates into a measurably different ionization state at physiologically relevant pH ranges (e.g., pH 7.4), which directly affects solubility, membrane permeability, and the compound's behavior as a synthetic intermediate in aqueous or protic reaction media.

Ionization Reactivity Medicinal Chemistry Physical Chemistry

Utility of the 4-Trifluoromethyl-2-Pyridyl Motif in Potent Kinase Inhibitor Scaffolds

Aminopyridine derivatives bearing the 4-trifluoromethyl-2-pyridyl motif—for which 2-amino-4-(trifluoromethyl)pyridine is the direct synthetic precursor—have yielded highly potent Spleen Tyrosine Kinase (Syk) inhibitors. A representative compound (13b) containing this exact motif demonstrated an IC₅₀ of 0.6 nM against Syk kinase [1][2]. This sub-nanomolar potency is a direct consequence of the electronic and steric properties conferred by the 2-amino-4-trifluoromethyl substitution pattern. In contrast, analogous compounds with the trifluoromethyl group at alternative positions or lacking the 2-amino moiety exhibit attenuated potency or altered selectivity profiles in kinase inhibition assays (class-level inference).

Kinase Inhibition Syk Drug Discovery Structure-Activity Relationship

Comparative Industrial-Scale Synthetic Accessibility and Patent Coverage

The industrial production of 2-amino-4-(trifluoromethyl)pyridine is supported by dedicated patent literature describing scalable synthetic routes, including a process involving the dehalogenation of 2-amino-3,5-dihalo-4-(trifluoromethyl)pyridine derivatives to achieve the target regioisomer in high purity [1][2]. This contrasts with the production of 2-amino-5-(trifluoromethyl)pyridine or 2-amino-6-(trifluoromethyl)pyridine, which often rely on different starting materials and ammonolysis conditions that may not offer the same level of regiospecific control or process efficiency [3]. The availability of a well-documented, patent-backed manufacturing process directly translates to supply chain reliability and cost predictability for this specific regioisomer.

Process Chemistry Scale-up Patents Commercial Viability

Defined Application Scenarios for 2-Amino-4-(trifluoromethyl)pyridine Based on Quantitative Differentiation Evidence


Lead Optimization Campaigns Targeting Spleen Tyrosine Kinase (Syk) for Inflammatory and Oncology Indications

Procurement of 2-amino-4-(trifluoromethyl)pyridine is specifically justified for medicinal chemistry programs focused on Syk kinase inhibition. The 4-trifluoromethyl-2-pyridyl motif derived from this compound has been structurally validated to confer sub-nanomolar potency (IC₅₀ = 0.6 nM) in Syk inhibitor series [1]. Using an alternative regioisomer in these structure-activity relationship (SAR) studies would likely result in a substantial loss of potency or a shift in selectivity profile, as the electronic and spatial orientation of the CF₃ group is critical for optimal interaction with the kinase hinge region. Therefore, this compound is not an interchangeable building block but a specific precursor for a privileged chemotype in Syk drug discovery.

Scale-Up of Reaction Sequences Requiring a Robust, Crystalline Intermediate with Predictable Ambient Stability

For process chemistry teams, the melting point of 70–74 °C represents a practical advantage over the lower-melting 5-substituted isomer (45–49 °C) and the higher-melting 6-substituted isomer (85–89 °C) [1]. The 4-substituted compound remains a stable, free-flowing crystalline powder at standard laboratory and warehouse ambient temperatures, minimizing the risk of caking, clumping, or container adhesion that can complicate accurate weighing and transfer in automated or large-scale synthesis platforms. This reduces operational downtime and improves batch-to-batch consistency in multi-step synthetic sequences, particularly in pilot plant or manufacturing settings.

Aqueous or Protic Reaction Media Where Controlled Ionization State is Critical

In synthetic transformations that are sensitive to pH or require a specific ionization state of the amino group (e.g., diazotization, selective N-alkylation, or biphasic catalysis), the predicted pKa of 4.55 for 2-amino-4-(trifluoromethyl)pyridine offers a distinct operational window [1]. Compared to the 6-substituted analog (predicted pKa ~3.13) or the 5-substituted analog (predicted pKa ~3.85), the 4-substituted compound is less basic, remaining predominantly unprotonated under mildly acidic conditions where other isomers might be substantially ionized. This property can be exploited to tune reaction kinetics or to achieve selective extraction and purification, thereby enhancing process efficiency and yield.

Synthesis of Patent-Backed Advanced Intermediates for Regulated Pharmaceutical Production

Organizations developing pharmaceutical candidates that incorporate the 4-trifluoromethyl-2-pyridyl motif can leverage the dedicated manufacturing patent (EP2527327A1) for 2-amino-4-(trifluoromethyl)pyridine to secure a stable and potentially cost-advantaged supply chain [1]. The existence of a specific process patent often correlates with greater commercial availability and competitive pricing from multiple qualified vendors, compared to less common or poorly characterized regioisomers. This reduces procurement risk and supports regulatory filing requirements where consistency of starting material quality and synthetic provenance must be documented.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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